2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclohexyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s signaling cascade .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl 3-methylbutanoate: Lacks the cyclohexyl group.
2-(4-Chlorophenyl)-2-oxoethyl 2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate: Differs in the position of the methyl group.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate is unique due to the presence of both the chlorophenyl and cyclohexyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H28ClNO4 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoate |
InChI |
InChI=1S/C21H28ClNO4/c1-13(2)19(23-20(25)16-6-4-14(3)5-7-16)21(26)27-12-18(24)15-8-10-17(22)11-9-15/h8-11,13-14,16,19H,4-7,12H2,1-3H3,(H,23,25) |
InChI Key |
ZLXWFTGVWPGXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.